molecular formula C8H5BrN2OS B6202776 2-bromo-1,3-benzothiazole-5-carboxamide CAS No. 1823314-91-5

2-bromo-1,3-benzothiazole-5-carboxamide

Cat. No. B6202776
CAS RN: 1823314-91-5
M. Wt: 257.1
InChI Key:
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Description

2-bromo-1,3-benzothiazole-5-carboxamide is a compound with the molecular formula C8H5BrN2OS . It is used as a pharmaceutical intermediate . Benzothiazole derivatives, such as this compound, have been of great interest due to their wide range of biological activities and medicinal applications .


Molecular Structure Analysis

The molecular structure of 2-bromo-1,3-benzothiazole-5-carboxamide consists of a benzothiazole ring substituted at the 2-position with a bromine atom and at the 5-position with a carboxamide group . The average mass of the molecule is 257.107 Da .

Mechanism of Action

While the specific mechanism of action for 2-bromo-1,3-benzothiazole-5-carboxamide is not mentioned in the retrieved data, benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes .

Future Directions

Benzothiazole derivatives, including potentially 2-bromo-1,3-benzothiazole-5-carboxamide, are of great interest in the development of novel antibiotics to control resistance problems . The findings from studies on these compounds will be beneficial for researchers in the development of novel antibacterial molecules based on the benzothiazole moiety .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1,3-benzothiazole-5-carboxamide involves the bromination of 1,3-benzothiazole followed by carboxylation and amidation.", "Starting Materials": [ "1,3-benzothiazole", "bromine", "carbon dioxide", "ammonia", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "1. Bromination of 1,3-benzothiazole with bromine in the presence of sodium hydroxide and water to yield 2-bromo-1,3-benzothiazole.", "2. Carboxylation of 2-bromo-1,3-benzothiazole with carbon dioxide in the presence of a base such as sodium hydroxide to yield 2-bromo-1,3-benzothiazole-5-carboxylic acid.", "3. Amidation of 2-bromo-1,3-benzothiazole-5-carboxylic acid with ammonia in the presence of a coupling agent such as diethyl ether to yield 2-bromo-1,3-benzothiazole-5-carboxamide." ] }

CAS RN

1823314-91-5

Product Name

2-bromo-1,3-benzothiazole-5-carboxamide

Molecular Formula

C8H5BrN2OS

Molecular Weight

257.1

Purity

93

Origin of Product

United States

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